molecular formula C8H11ClN2O B045984 1-Butyl-1H-imidazole-5-carbonyl chloride CAS No. 123451-26-3

1-Butyl-1H-imidazole-5-carbonyl chloride

Cat. No. B045984
M. Wt: 186.64 g/mol
InChI Key: OSTVECXMRLBNFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-1H-imidazole-5-carbonyl chloride is a chemical compound that belongs to the class of imidazole derivatives. This compound is widely used in scientific research as a reagent for the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 1-Butyl-1H-imidazole-5-carbonyl chloride is not well understood. However, it is believed that this compound reacts with various organic compounds to form imidazole derivatives. These imidazole derivatives have a wide range of biological activities, which are dependent on their chemical structure.

Biochemical And Physiological Effects

1-Butyl-1H-imidazole-5-carbonyl chloride does not have any known biochemical or physiological effects. However, the imidazole derivatives synthesized using this compound have various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.

Advantages And Limitations For Lab Experiments

1-Butyl-1H-imidazole-5-carbonyl chloride is a useful reagent for the synthesis of various organic compounds. It is relatively easy to synthesize and purify, and it is widely available. However, it is important to handle this compound with care as it is toxic and can cause skin and eye irritation.

Future Directions

1-Butyl-1H-imidazole-5-carbonyl chloride has potential applications in the synthesis of various organic compounds with biological activities. Future research could focus on the synthesis of novel imidazole derivatives using this compound and their biological activities. In addition, the mechanism of action of this compound could be further elucidated to better understand its role in the synthesis of imidazole derivatives.

Synthesis Methods

1-Butyl-1H-imidazole-5-carbonyl chloride can be synthesized by reacting 1-Butyl-1H-imidazole-5-carboxylic acid with thionyl chloride. The reaction takes place in the presence of a catalyst such as dimethylformamide (DMF) or triethylamine (TEA). The product is obtained after purification by crystallization or column chromatography.

Scientific Research Applications

1-Butyl-1H-imidazole-5-carbonyl chloride is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is used in the synthesis of imidazole derivatives, which have a wide range of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. It is also used in the synthesis of heterocyclic compounds, which have potential applications in the pharmaceutical industry.

properties

CAS RN

123451-26-3

Product Name

1-Butyl-1H-imidazole-5-carbonyl chloride

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

3-butylimidazole-4-carbonyl chloride

InChI

InChI=1S/C8H11ClN2O/c1-2-3-4-11-6-10-5-7(11)8(9)12/h5-6H,2-4H2,1H3

InChI Key

OSTVECXMRLBNFG-UHFFFAOYSA-N

SMILES

CCCCN1C=NC=C1C(=O)Cl

Canonical SMILES

CCCCN1C=NC=C1C(=O)Cl

synonyms

1H-Imidazole-5-carbonyl chloride, 1-butyl- (9CI)

Origin of Product

United States

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